1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE
Overview
Description
1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE typically involves multiple steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus trichloride.
Formation of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole: The 2-chloro-6-fluorobenzyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to yield 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole.
Synthesis of this compound: The final step involves the reaction of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole with sodium azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace the chloro or fluoro groups.
Cycloaddition: Reagents like azides or nitriles can be used under thermal or catalytic conditions to facilitate cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole and tetrazole derivatives, which can have different chemical and biological properties .
Scientific Research Applications
1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-fluorobenzyl)piperazine: This compound shares the 2-chloro-6-fluorobenzyl moiety but has a piperazine ring instead of pyrazole and tetrazole rings.
2-chloro-6-fluorobenzyl chloride: This is a precursor in the synthesis of the target compound and has similar reactivity due to the chloro and fluoro substituents.
Uniqueness
1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN6/c12-9-2-1-3-10(13)8(9)6-18-5-4-11(15-18)19-7-14-16-17-19/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFXAKAWMMIMLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)N3C=NN=N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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